Monoxerutin, a flavonoid compound derived from rutin, has garnered attention due to its potential therapeutic properties. It is classified as a glycosylated flavonoid and is known for its antioxidant, anti-inflammatory, and vasoprotective effects. Monoxerutin is primarily sourced from various plant species, particularly those rich in flavonoids, and has been studied for its applications in pharmacology and nutrition.
The synthesis of monoxerutin typically involves the modification of rutin through various chemical reactions. One common method is the enzymatic hydrolysis of rutin to yield monoxerutin. This process can be catalyzed by specific enzymes such as glycosidases, which facilitate the cleavage of glycosidic bonds in the rutin molecule.
In a laboratory setting, monoxerutin can also be synthesized via chemical methods involving the reduction of rutin or through the application of specific reagents that modify its structure. For instance, the use of sodium borohydride can reduce certain functional groups in rutin, leading to the formation of monoxerutin. The technical details of these methods include:
Monoxerutin has a molecular formula of CHO and a molecular weight of approximately . Its structural representation features a flavonoid backbone with hydroxyl groups that contribute to its biological activity. The structure can be depicted as follows:
Spectroscopic analysis techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure of monoxerutin. For example:
Monoxerutin participates in various chemical reactions due to its functional groups. Key reactions include:
The technical details involve controlling reaction conditions such as temperature, pH, and concentration of reactants to optimize yields.
The mechanism of action for monoxerutin is primarily attributed to its antioxidant properties. It scavenges free radicals, thereby preventing oxidative stress in biological systems. The proposed mechanisms include:
Research indicates that monoxerutin modulates signaling pathways associated with inflammation and oxidative stress, further supporting its therapeutic potential.
Monoxerutin exhibits several notable physical and chemical properties:
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are often used for quantifying monoxerutin in formulations or extracts.
Monoxerutin has multiple applications in scientific research and medicine:
Research continues into expanding the applications of monoxerutin, particularly in developing new therapeutic agents targeting oxidative stress-related diseases.
The development of hydroxyethylrutosides represents a significant advancement in flavonoid-based therapeutics aimed at improving vascular integrity. Rutin (quercetin-3-rutinoside), initially isolated from plants like buckwheat and citrus species, served as the foundational compound for this class. Its historical use in traditional medicine for vascular conditions provided the impetus for chemical modification to enhance bioavailability and pharmacological efficacy. The semisynthetic derivation process involved the introduction of hydroxyethyl groups onto the rutin molecule, culminating in the creation of hydroxyethylrutosides (HER) during the 1960s. This modification specifically targeted the sugar moiety of rutin, significantly altering its solubility and metabolic profile [1] [8].
Monoxerutin (chemically designated as 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-(2-hydroxyethoxy)-3-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one) emerged as a distinct mono-hydroxyethylated derivative optimized for enhanced capillary-stabilizing properties. Its development marked a refinement within the HER class, focusing on specific molecular interactions relevant to vascular pathophysiology. Early pharmacological evaluations identified its ability to reduce capillary permeability and improve microcirculatory parameters more effectively than its parent compound [4] [5]. The compound received various designations during its development, including O-(β-Hydroxyethyl)rutoside, Rutilemone, and Varemoid, reflecting its diverse investigational and commercial pathways across different regions [1] [8]. Its classification under the ATC code C05CA02 (Capillary stabilizing agents) formalized its therapeutic positioning within vascular therapeutics [2].
Table 1: Historical Development Milestones of Hydroxyethylrutosides
Time Period | Development Milestone | Significance |
---|---|---|
19th Century | Isolation of rutin from plant sources | Foundation for flavonoid-based vascular therapeutics |
1960s | Synthesis of hydroxyethylrutosides (HER) | Improved solubility and bioavailability over rutin |
1970s | Introduction of monoxerutin (specific monoHER) | Optimization for capillary stabilization and reduced permeability |
Late 20th C. | Brand introductions (e.g., Paroven, Relvene) | Clinical availability for chronic venous insufficiency and microangiopathy |
1994 | Formal ATC classification (C05CA02) | Regulatory recognition as a capillary stabilizing agent |
Monoxerutin belongs to the flavonol subclass of flavonoids, characterized by a 3-hydroxyflavone backbone conjugated with complex sugar moieties. Its molecular formula is C₂₉H₃₄O₁₇ (molar mass: 654.574 g/mol), featuring a chromen-4-one core structure substituted with phenyl, hydroxy, and glycosyl groups [1] [8]. The critical structural distinction from rutin lies in the mono-hydroxyethylation at the 7-position of the flavonoid aglycone, significantly influencing its physicochemical behavior. This modification reduces intermolecular hydrogen bonding, thereby enhancing lipophilicity and membrane permeability compared to its polar precursor [7].
Metabolically, monoxerutin undergoes extensive biotransformation, exhibiting significant species-dependent pathways. In humans, glucuronidation constitutes the predominant metabolic route, leading to inactive conjugates excreted via bile. This contrasts markedly with murine models, where methylation forms bioactive metabolites like 4'-O-methylmonoHER, contributing to observed cardioprotective effects in preclinical studies. This metabolic divergence critically explains the translational gap observed in early attempts to repurpose monoxerutin for anthracycline-induced cardiotoxicity prevention—demonstrating efficacy in mice but not in human trials [7]. The compound’s primary pharmacological actions stem from its intrinsic properties rather than its metabolites in humans, including:
Table 2: Pharmacological Comparison of Monoxerutin with Related Flavonoids
Flavonoid Compound | Primary Structural Features | Key Pharmacological Actions | Therapeutic Applications |
---|---|---|---|
Monoxerutin | Mono-hydroxyethylated rutinoside | Capillary stabilization, reduced permeability, antioxidant | Chronic venous insufficiency, microangiopathy |
Rutin | Quercetin-3-rutinoside | Antioxidant, mild venotonic | Dietary supplement for vascular support |
Troxerutin | Tri-hydroxyethylated rutinoside | Enhanced lymphatic drainage, angioprotective | Varicose veins, hemorrhoids |
Diosmin | Flavone (Diosmetin 7-O-rutinoside) | Venotonic, lymphotonic, anti-inflammatory | CVI, venous ulcers, hemorrhoidal disease |
Monoxerutin is pharmacologically classified as a phlebotonic or venoactive agent, specifically categorized as a capillary stabilizing drug. This classification is substantiated by its primary mechanism of action: reducing capillary hyperpermeability and enhancing microvascular integrity. Phlebotonics encompass diverse natural and synthetic compounds (flavonoids, saponins, synthetic molecules) used to manage chronic venous disorders [3] [4]. Within the flavonoid-derived phlebotonics, monoxerutin belongs to the hydroxyethylrutoside subgroup, distinguished by its specific mono-substitution pattern [5] [10].
Its therapeutic efficacy is particularly relevant in conditions characterized by microvascular dysfunction and venous hypertension. Mechanistically, monoxerutin exerts several interrelated effects on the vasculature:
While monoxerutin shares the broader therapeutic class with agents like diosmin, troxerutin, and Centella asiatica extracts, its specific affinity for capillary endothelial cells distinguishes its pharmacodynamic profile. Notably, it lacks significant impact on ulcer healing (RR 0.94, 95% CI 0.79–1.13) or overall quality of life in CVI, underscoring its specialized role in microvascular stabilization rather than macrovascular remodeling or tissue regeneration [3].
Table 3: Classification of Monoxerutin Within Venoactive Agents
Therapeutic Class | Representative Agents | Primary Mechanisms of Action | Monoxerutin's Distinctive Attributes |
---|---|---|---|
Capillary Stabilizers | Monoxerutin, Troxerutin | Reduction of capillary permeability, antioxidant effects | Mono-hydroxyethylation; targeted endothelial stabilization |
Venotonic Flavonoids | Diosmin, Hesperidin, Rutin | Venoconstriction, reduced inflammation | Focus on microcirculation over macrovascular tone |
Saponin Extracts | Centella asiatica, Horse chestnut | Collagen synthesis stimulation, anti-edematous | Synthetic derivation vs. botanical extraction |
Synthetic Agents | Calcium dobesilate, Naftazone | Vasoconstriction, platelet aggregation inhibition | Natural flavonoid backbone with targeted modification |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: